![molecular formula C14H10FNO3 B398430 N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide CAS No. 300820-68-2](/img/structure/B398430.png)
N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide is an organic compound that features a benzodioxole ring fused with a fluorobenzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole ring is known for its presence in many biologically active molecules, which often exhibit a wide range of pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide typically involves the coupling of a benzodioxole derivative with a fluorobenzoyl chloride. One common method is the reaction of 1,3-benzodioxole-5-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product is often achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Anticancer Activity
N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit inhibition of cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, derivatives of benzodioxole have demonstrated activity against multiple cancer cell lines, suggesting that this compound could be optimized for similar effects.
Antimicrobial Properties
Research indicates that compounds containing a benzodioxole structure can possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways. This compound may serve as a lead compound for developing new antibiotics or antifungal agents.
Neurological Applications
The compound's structural characteristics suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly in modulating G-protein coupled receptors (GPCRs), which are critical targets in drug discovery for conditions like depression and anxiety.
Material Science Applications
This compound can also be explored in material science due to its unique electronic properties. Its ability to participate in charge transfer processes makes it suitable for developing organic electronic materials, such as:
- Organic Photovoltaics : Its structural features may enhance light absorption and charge transport.
- Organic Light Emitting Diodes (OLEDs) : The compound could be utilized in the design of efficient light-emitting materials.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzodioxole Moiety : Starting from commercially available precursors.
- Fluorination : Utilizing electrophilic fluorination methods to introduce the fluorine atom.
- Amidation : Reacting the resulting intermediate with appropriate amide-forming agents.
Each step requires optimization to achieve high yields and purity of the final product.
Case Study 1: Anticancer Screening
A study conducted on a series of benzamide derivatives, including this compound, revealed promising results against human breast cancer cell lines. The study highlighted that modifications at the benzodioxole position significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells.
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against various bacterial strains. The results indicated moderate antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a scaffold for new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent apoptosis of cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and potential therapeutic applications.
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide: Exhibits anticancer activity by affecting microtubule dynamics.
Uniqueness: N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable candidate for drug development.
Biological Activity
N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The compound features a 1,3-benzodioxole moiety, which contributes to its stability and lipophilicity, enhancing its interaction with biological targets. The 4-fluorobenzamide part of the molecule increases its electrophilic character, potentially influencing its reactivity in biological systems.
The biological activity of this compound is attributed to several mechanisms:
- Target Interaction : The compound interacts with various molecular targets, including enzymes and receptors involved in critical biological pathways.
- Signaling Pathways : It modulates signaling pathways that can lead to effects such as cell cycle arrest and apoptosis, which are crucial for its anticancer properties .
Anticancer Properties
This compound has been evaluated for its anticancer activity against various cancer cell lines. Notably:
- In Vitro Studies : The compound exhibited significant antiproliferative effects against several cancer cell lines, including those representing lung, breast, and central nervous system cancers. For instance, in studies conducted by the National Cancer Institute (NCI), compounds similar to this compound showed promising growth inhibition (GI50) values across multiple cancer types .
Cell Line Type | GI50 Value (µM) | Remarks |
---|---|---|
Non-small Cell Lung | 3.24 | High sensitivity observed |
Breast Cancer | 12.68 | Significant growth inhibition |
CNS Cancer | 5.00 | Moderate sensitivity |
Antimicrobial Activity
Research has also indicated that the compound possesses antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this compound exhibit varying MIC values against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). For example, some derivatives demonstrated MIC values as low as ≤0.25 µg/mL against MRSA .
Microorganism | MIC (µg/mL) | Remarks |
---|---|---|
Staphylococcus aureus (MRSA) | ≤0.25 | Highly effective |
Escherichia coli | >200 | No significant activity |
Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer potential of this compound derivatives, researchers found that specific modifications to the benzodioxole structure enhanced cytotoxicity against a panel of cancer cell lines. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound revealed that certain analogs exhibited selective activity against pathogenic bacteria while maintaining low cytotoxicity towards human cells. This selectivity is crucial for developing safe therapeutic agents .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-10-3-1-9(2-4-10)14(17)16-11-5-6-12-13(7-11)19-8-18-12/h1-7H,8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWJHPRSCMWENK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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